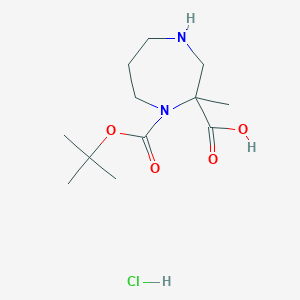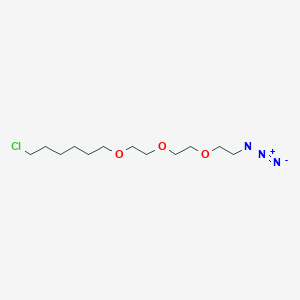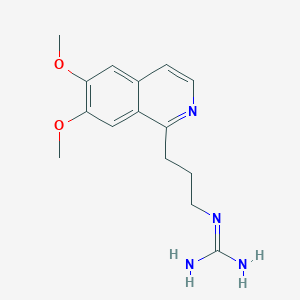![molecular formula C15H13N3O4 B11837013 N'-({[(Prop-2-yn-1-yl)oxy]carbonyl}oxy)[(quinolin-8-yl)oxy]ethanimidamide CAS No. 88758-75-2](/img/structure/B11837013.png)
N'-({[(Prop-2-yn-1-yl)oxy]carbonyl}oxy)[(quinolin-8-yl)oxy]ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(((Prop-2-yn-1-yloxy)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is a complex organic compound that features a quinoline moiety and an acetimidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(((Prop-2-yn-1-yloxy)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Quinoline Derivative: Starting with a quinoline derivative, the compound can be functionalized at the 8-position using electrophilic aromatic substitution reactions.
Introduction of the Prop-2-yn-1-yloxy Group: The prop-2-yn-1-yloxy group can be introduced via nucleophilic substitution reactions.
Formation of the Acetimidamide Group: The acetimidamide group can be synthesized through the reaction of an appropriate amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(((Prop-2-yn-1-yloxy)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Both nucleophilic and electrophilic substitution reactions can be used to modify the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce various reduced derivatives of the compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-microbial activity.
Industry: Could be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which N-(((Prop-2-yn-1-yloxy)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide exerts its effects would depend on its specific application. For example:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or altering their function.
Chemical Reactions: The compound may act as a catalyst or intermediate in various organic reactions, facilitating the formation of desired products.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as quinine and chloroquine, which have well-known medicinal properties.
Acetimidamide Derivatives: Compounds with similar functional groups that may have comparable reactivity or biological activity.
Uniqueness
N-(((Prop-2-yn-1-yloxy)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness can make it a valuable compound for research and development in various fields.
Properties
CAS No. |
88758-75-2 |
|---|---|
Molecular Formula |
C15H13N3O4 |
Molecular Weight |
299.28 g/mol |
IUPAC Name |
[(1-amino-2-quinolin-8-yloxyethylidene)amino] prop-2-ynyl carbonate |
InChI |
InChI=1S/C15H13N3O4/c1-2-9-20-15(19)22-18-13(16)10-21-12-7-3-5-11-6-4-8-17-14(11)12/h1,3-8H,9-10H2,(H2,16,18) |
InChI Key |
KYWLBDHWRPJQKU-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC(=O)ON=C(COC1=CC=CC2=C1N=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-Fluorophenyl)-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carboxylic acid](/img/structure/B11836943.png)



![[(7-Chloro-5-nitroquinolin-8-yl)oxy]-N'-hydroxyethanimidamide](/img/structure/B11836959.png)
![4-Fluoro-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide](/img/structure/B11836961.png)


![8-Methyl-2-(4-methyl-3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11836975.png)




